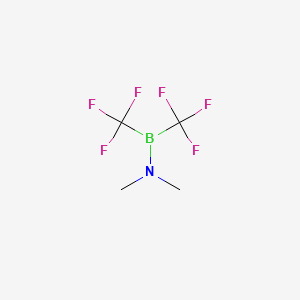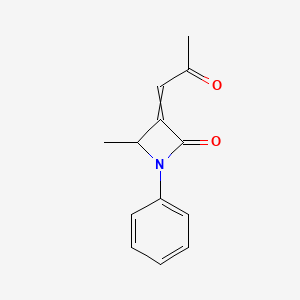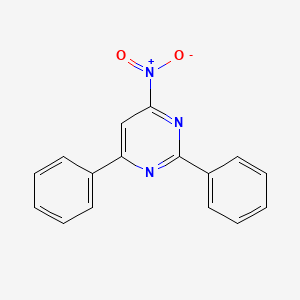
24-Bromotetracos-12-EN-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
24-Bromotetracos-12-EN-1-OL is an organic compound with the molecular formula C24H47BrO It is a brominated alcohol with a long carbon chain and an unsaturated bond at the 12th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 24-Bromotetracos-12-EN-1-OL typically involves the bromination of tetracos-12-EN-1-OL. The reaction can be carried out using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is usually conducted at room temperature, and the progress is monitored using techniques like thin-layer chromatography (TLC).
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
24-Bromotetracos-12-EN-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2).
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or sodium cyanide (NaCN).
Major Products
Oxidation: Formation of 24-bromotetracos-12-en-1-one.
Reduction: Formation of tetracos-12-en-1-ol.
Substitution: Formation of 24-substituted tetracos-12-en-1-ol derivatives.
Scientific Research Applications
24-Bromotetracos-12-EN-1-OL has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
24-Chlorotetracos-12-EN-1-OL: Similar structure with a chlorine atom instead of bromine.
24-Iodotetracos-12-EN-1-OL: Similar structure with an iodine atom instead of bromine.
Tetracos-12-EN-1-OL: The parent compound without any halogen substitution.
Uniqueness
24-Bromotetracos-12-EN-1-OL is unique due to the presence of the bromine atom, which imparts distinct chemical properties such as increased reactivity and potential biological activity. The bromine atom also influences the compound’s solubility and interaction with other molecules.
Properties
| 113309-12-9 | |
Molecular Formula |
C24H47BrO |
Molecular Weight |
431.5 g/mol |
IUPAC Name |
24-bromotetracos-12-en-1-ol |
InChI |
InChI=1S/C24H47BrO/c25-23-21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20-22-24-26/h1-2,26H,3-24H2 |
InChI Key |
GCPGKZUGCSRJOO-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCC=CCCCCCCCCCCCBr)CCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(1-{2-[(Prop-2-yn-1-yl)oxy]phenyl}ethenyl)-1H-imidazole](/img/structure/B14316286.png)


methylidene}-4-chlorocyclohexa-2,4-dien-1-one](/img/structure/B14316321.png)
![N-(2-Aminoethyl)-2-[(triphenylmethyl)sulfanyl]acetamide](/img/structure/B14316327.png)
![1,2,4,5-Tetraazaspiro[5.6]dodecane-3-thione](/img/structure/B14316334.png)
![4-ethyl-2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]phenol](/img/structure/B14316335.png)
